4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
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Overview
Description
4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a heterocyclic compound with a molecular formula of C7H4Cl2N2O and a molecular weight of 203.03 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,2-C]pyridin-2-one core with two chlorine atoms at positions 4 and 6 . It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one typically involves multiple steps. One common synthetic route starts with the reaction of a suitable pyridine derivative with chlorinating agents to introduce the chlorine atoms at the desired positions . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxides and reduced forms of the compound, respectively .
Scientific Research Applications
4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells . The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is one of the key mechanisms by which it exerts its anticancer effects .
Comparison with Similar Compounds
4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one can be compared with other similar compounds, such as:
4,6-Dichloro-1,3-dihydro-2H-pyrrolo[2,3-C]pyridin-2-one: This compound has a similar structure but with different positioning of the pyrrolo ring, leading to different chemical properties.
4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one: Another similar compound with variations in the pyrrolo ring structure.
The uniqueness of this compound lies in its specific arrangement of the pyrrolo and pyridinone rings, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4,6-dichloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-5-2-4-3(7(9)11-5)1-6(12)10-4/h2H,1H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDZDOYUQMWZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=C(C=C2NC1=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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